3-Hydroxybenz[a]anthracene chemical and physical properties
3-Hydroxybenz[a]anthracene chemical and physical properties
An In-Depth Technical Guide to 3-Hydroxybenz[a]anthracene: Properties, Analysis, and Context
Introduction
3-Hydroxybenz[a]anthracene (3-OH-BaA) is a hydroxylated polycyclic aromatic hydrocarbon (PAH). It belongs to the class of organic compounds known as phenanthrols, which are characterized by a phenanthrene structure with an attached hydroxyl group[1]. The core structure of 3-OH-BaA consists of four fused benzene rings, forming the benz[a]anthracene skeleton, with a hydroxyl group substituted at the third position.
This compound is of significant interest to researchers, toxicologists, and drug development professionals primarily because it is a major metabolite of benz[a]anthracene, a carcinogenic PAH found in tobacco smoke, coal tar, and products of incomplete combustion[2][3][4]. The metabolic conversion of parent PAHs into hydroxylated metabolites is a critical step in their detoxification and elimination from the body. However, this same metabolic activation can also lead to the formation of highly reactive intermediates that can bind to DNA, initiating carcinogenic processes. Therefore, the detection and quantification of metabolites like 3-OH-BaA in biological samples, such as urine, serve as crucial biomarkers for assessing human exposure to carcinogenic PAHs.[4][5]
This guide provides a detailed overview of the core chemical and physical properties of 3-Hydroxybenz[a]anthracene, outlines established analytical protocols for its detection, and contextualizes its scientific relevance.
Chemical and Physical Properties
The chemical and physical characteristics of 3-OH-BaA dictate its behavior in both environmental and biological systems. Its properties are largely influenced by its polycyclic aromatic structure, which renders it lipophilic, and the polar hydroxyl group, which slightly increases its water solubility compared to the parent compound.
Core Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties of 3-Hydroxybenz[a]anthracene is presented below.
| Property | Value | Source |
| IUPAC Name | tetraphen-3-ol | [1][6] |
| Synonyms | 3-OH-B(a)A, Benz[a]anthracen-3-ol | [1][6] |
| CAS Number | 4834-35-9 | [1][6] |
| Molecular Formula | C₁₈H₁₂O | [1] |
| Molecular Weight | 244.293 g/mol | [1] |
| Chemical Class | Phenanthrols | [1] |
| ALOGPS_LOGP | 5.37 | [1] |
| Polar Surface Area | 20.23 Ų | [1] |
| JCHEM_DONOR_COUNT | 1 | [1] |
| JCHEM_ACCEPTOR_COUNT | 1 | [1] |
For context, the properties of the parent compound, Benz[a]anthracene, are provided below. The addition of the hydroxyl group in 3-OH-BaA generally leads to a slight increase in polarity and water solubility.
| Property | Value (Benz[a]anthracene) | Source |
| Appearance | Colorless leaflets/plates with greenish-yellow fluorescence | [7][8] |
| Molecular Formula | C₁₈H₁₂ | [2][3] |
| Molecular Weight | 228.29 g/mol | [3][7] |
| Melting Point | 158 °C | [2][3] |
| Boiling Point | 438 °C | [3] |
| Water Solubility | 0.01 mg/L (Very low) | [2] |
| Vapor Pressure | 1 x 10⁻⁷ mm Hg (Very low volatility) | [2] |
Structure and Reactivity
3-Hydroxybenz[a]anthracene is an angular, ortho-fused polycyclic arene consisting of four fused benzene rings with a hydroxyl substituent[8].
Caption: 2D structure of 3-Hydroxybenz[a]anthracene.
The reactivity of 3-OH-BaA is primarily governed by two features: the extended π-electron system of the aromatic rings and the phenolic hydroxyl group. Like its parent compound, it can undergo electrophilic substitution reactions. The hydroxyl group is weakly acidic and can be deprotonated. In biological systems, it undergoes Phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form water-soluble compounds that can be excreted in the urine.[9] This conjugation is the reason enzymatic hydrolysis is required before analysis of urine samples.[4]
Metabolic Formation
3-Hydroxybenz[a]anthracene is not typically synthesized for commercial purposes; its relevance stems from its formation as a product of biotransformation. The parent compound, benz[a]anthracene, is metabolized in the body, primarily by cytochrome P450 enzymes, which introduce a hydroxyl group to increase its water solubility and facilitate excretion.
Caption: Metabolic pathway of Benz[a]anthracene.
Analytical Methodology: Quantification in Biological Matrices
The quantification of 3-OH-BaA in human urine is a well-established method for biomonitoring exposure to benz[a]anthracene. The low concentrations of this metabolite necessitate highly sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FD) or tandem mass spectrometry (LC-MS/MS) are the methods of choice.[4][10]
Experimental Protocol: HPLC-FD Analysis of 3-OH-BaA in Urine
This protocol describes a validated method for determining 3-OH-BaA concentrations in urine, adapted from established procedures.[4] The causality behind each step is critical: the goal is to isolate a trace-level, non-polar analyte from a complex aqueous matrix (urine) where it exists in a chemically modified (conjugated) form.
1. Sample Preparation & Enzymatic Hydrolysis
-
Objective: To deconjugate 3-OH-BaA from its glucuronide and sulfate forms, liberating the free analyte for extraction.
-
Procedure:
-
To a 5 mL urine sample, add an internal standard (e.g., a deuterated analog of 3-OH-BaA) to account for extraction losses and matrix effects.
-
Add 1 mL of a sodium acetate buffer (pH 5.0) to optimize the enzyme's activity.
-
Add approximately 5000 units of β-glucuronidase/arylsulfatase enzyme.
-
Incubate the mixture overnight (approx. 16 hours) at 37°C in a shaking water bath. This extended incubation ensures complete hydrolysis.
-
2. Solid-Phase Extraction (SPE)
-
Objective: To separate the non-polar 3-OH-BaA from the aqueous, polar urine matrix and to concentrate the analyte.
-
Procedure:
-
Condition an SPE cartridge (e.g., C18) by sequentially passing methanol and then deionized water through it. This activates the stationary phase.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge. The non-polar 3-OH-BaA will adsorb to the C18 stationary phase while salts and polar components pass through.
-
Wash the cartridge with a water/methanol mixture to remove any remaining interferences.
-
Elute the analyte from the cartridge using a small volume of a non-polar solvent like methanol or acetonitrile.
-
3. HPLC-FD Analysis
-
Objective: To separate 3-OH-BaA from other extracted compounds and quantify it based on its characteristic fluorescence.
-
Procedure:
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.
-
Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column.
-
Perform a gradient elution using a mobile phase of acetonitrile and water.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for 3-OH-BaA. PAHs are highly fluorescent, providing excellent sensitivity and selectivity.
-
Quantify the analyte by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known standards.
-
Caption: Analytical workflow for 3-OH-BaA in urine.
Safety and Handling
As a metabolite of a known carcinogen, 3-Hydroxybenz[a]anthracene should be handled with care in a laboratory setting. Benz[a]anthracene itself is classified as a substance that may reasonably be expected to be a carcinogen.[7][8]
-
Engineering Controls: Use a chemical fume hood or a Class I biological safety hood when handling the pure compound or concentrated solutions to avoid inhalation of dust or aerosols.[11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12] After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials. Do not empty into drains.
Conclusion
3-Hydroxybenz[a]anthracene is a pivotal molecule in the study of PAH toxicology and human exposure assessment. While its direct commercial applications are limited, its role as a major metabolite of the carcinogen benz[a]anthracene makes it an indispensable biomarker for researchers in environmental health, toxicology, and oncology. Understanding its chemical and physical properties is fundamental to developing and validating the sensitive analytical methods required to detect it in biological systems. The protocols outlined in this guide represent the rigorous, multi-step processes necessary to isolate and accurately quantify this compound, providing critical data for assessing the health risks associated with PAH exposure.
References
-
IARC. (n.d.). 3-Hydroxybenzo[a]anthracene (Compound). Exposome-Explorer. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthracene. Retrieved from [Link]
-
IARC. (n.d.). 3-Hydroxybenzo[a]pyrene (Compound). Exposome-Explorer. Retrieved from [Link]
-
Gouvernement du Canada. (n.d.). Fact sheet: Benzo anthracene. Retrieved from [Link]
-
Wikipedia. (n.d.). Benz[a]anthracene. Retrieved from [Link]
-
PubChem. (n.d.). BENZ(a)ANTHRACENE. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybenz(a)anthracene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Bath. (n.d.). Aromatic Compounds with Three Fused Carbocyclic Ring Systems: Anthracene, Phenanthrene, and Related Compounds. Research Portal. Retrieved from [Link]
-
Preuss, R., et al. (2000). High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
-
ZORA. (2023). Determination of 3-hydroxybenzo[a]pyrene in urine by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration-dependent effects of 3-hydroxybenzo[a] pyrene.... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic pathways involved in the synthesis of anthracene and phenanthrene. Retrieved from [Link]
-
Schneider, S. L., et al. (1976). Estrogenic properties of 3,9-dihydroxybenz[a]anthracene, a potential metabolite of benz[a]anthracene. Journal of the National Cancer Institute. Retrieved from [Link]
-
Penning, T. M., et al. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical Research in Toxicology. Retrieved from [Link]
-
Wang, Y., et al. (2012). Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of anthracene compound.
-
NJ Department of Health. (n.d.). BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). The three principal metabolic activation pathways of benzo[a]pyrene.... Retrieved from [Link]
-
FDA. (2017). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods.... Elemental Analysis Manual. Retrieved from [Link]
Sources
- 1. Exposome-Explorer - 3-Hydroxybenzo[a]anthracene (Compound) [exposome-explorer.iarc.fr]
- 2. Fact sheet: Benzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. Benz(a)anthracene - Wikipedia [en.wikipedia.org]
- 4. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybenz(a)anthracene | C18H12O | CID 115265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
